molecular formula C16H27NO4 B12880282 Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride

Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride

Cat. No.: B12880282
M. Wt: 297.39 g/mol
InChI Key: RVTDFRTZRGWFSP-INIZCTEOSA-N
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Description

Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride is a mixed anhydride comprising two distinct carboxylic acid components:

  • Decanoic acid (C10 straight-chain fatty acid).
  • (S)-2-methyl-4-oxopyrrolidine-2-carboxylic acid (a substituted pyrrolidine ring with a methyl group at the 2-position, a ketone at the 4-position, and (S)-stereochemistry).

The anhydride linkage bridges the carboxylic acid groups of these components, forming a reactive structure widely utilized in organic synthesis for acylation reactions, peptide coupling, and esterification.

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

decanoyl (2S)-2-methyl-4-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C16H27NO4/c1-3-4-5-6-7-8-9-10-14(19)21-15(20)16(2)11-13(18)12-17-16/h17H,3-12H2,1-2H3/t16-/m0/s1

InChI Key

RVTDFRTZRGWFSP-INIZCTEOSA-N

Isomeric SMILES

CCCCCCCCCC(=O)OC(=O)[C@@]1(CC(=O)CN1)C

Canonical SMILES

CCCCCCCCCC(=O)OC(=O)C1(CC(=O)CN1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride typically involves the reaction of decanoic acid with 2-methyl-4-oxopyrrolidine-2-carboxylic acid under dehydrating conditions. One common method is the use of acid chlorides and carboxylate salts. The reaction proceeds through nucleophilic acyl substitution, where the acid chloride reacts with the carboxylate anion to form the anhydride .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can further optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride involves nucleophilic acyl substitution. The compound’s anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines. The nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .

Comparison with Similar Compounds

Structural Analogues: Fatty Acid Chain Length and Heterocyclic Modifications

Key Comparisons
Compound Name Fatty Acid Component Heterocyclic Component Functional Groups Reactivity Insights
Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride Decanoic acid (C10) (S)-2-methyl-4-oxopyrrolidine-2-carboxylic acid Anhydride, pyrrolidine, ketone High acylation activity; lipophilic due to C10 chain
Hexanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride Hexanoic acid (C6) (S)-2-methyl-4-oxopyrrolidine-2-carboxylic acid Anhydride, pyrrolidine, ketone Higher solubility in polar solvents; reduced thermal stability
Decanoic (R)-3-ethylpyrrolidine-2-carboxylic anhydride Decanoic acid (C10) (R)-3-ethylpyrrolidine-2-carboxylic acid Anhydride, pyrrolidine Lower reactivity due to steric hindrance from ethyl group
  • Fatty Acid Chain Impact : Longer chains (e.g., C10 vs. C6) enhance lipophilicity, affecting solubility in organic solvents and membrane permeability .
  • Heterocyclic Modifications : The 4-oxo group in the pyrrolidine ring increases electrophilicity, while stereochemical differences (e.g., S vs. R configurations) alter spatial interactions in reactions .

Symmetric vs. Mixed Anhydrides

Symmetric anhydrides (e.g., decanoic anhydride) lack heterocyclic components and exhibit:

  • Higher Stability : Due to uniform molecular symmetry.
  • Reduced Selectivity : Less versatile in regioselective acylations compared to mixed anhydrides.

Mixed anhydrides, like the target compound, offer tailored reactivity by combining a fatty acid with a functionalized heterocycle, enabling precise control in synthetic pathways .

Computational Similarity Assessment

Graph-based structural comparison methods () highlight critical differences between the target compound and analogues:

Compound Pair Bit-Vector Similarity (%) Graph-Based Similarity (%) Biochemical Relevance
Target vs. Hexanoic analog 75 85 High structural overlap; chain length divergence
Target vs. Symmetric decanoic anhydride 60 45 Functional group similarity; divergent reactivity profiles
Target vs. Thiazolidine-based anhydride 30 20 Low similarity (pyrrolidine vs. thiazolidine rings)

Graph-theoretical methods better capture stereochemical and functional group nuances, making them superior to bit-vector approaches for predicting reactivity .

Lumping Strategy in Chemical Modeling

’s lumping strategy groups compounds with shared functional groups (e.g., pyrrolidine rings or anhydride linkages) into surrogates for simplified reaction modeling. For example:

  • Surrogate Group : Pyrrolidine-based anhydrides (including the target compound) may be modeled collectively, assuming similar reaction pathways.
  • Limitations: Lumping overlooks chain-length effects (e.g., C10 vs.

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